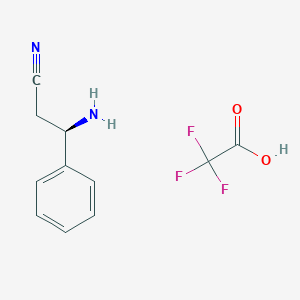

(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid” is an organic compound . It appears as a powder . The CAS Number is 1807920-96-2 .

Molecular Structure Analysis

The IUPAC Name is (3R)-3-amino-3-phenylpropanenitrile; 2,2,2-trifluoroacetic acid . The InChI Code is 1S/C9H10N2.C2HF3O2/c10-7-6-9(11)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6,11H2;(H,6,7)/t9-;/m1./s1 . The InChI key is HVMJUYVCSUVRBM-SBSPUUFOSA-N .Physical And Chemical Properties Analysis

The molecular weight of this compound is 260.22 . It has a chemical formula of C11H11F3N2O2 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Enhancements

Trifluoroacetic acid has been identified as a highly effective reagent for facilitating the synthesis of complex organic molecules. For instance, it aids in the tandem Claisen rearrangement and cyclization reaction to yield 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones, showcasing its utility in constructing heterocyclic compounds with potential pharmaceutical applications (Pathak, Madapa, & Batra, 2007).

Analytical Chemistry Applications

In the realm of analytical chemistry, trifluoroacetic acid is utilized as a mobile phase additive for the liquid chromatography-mass spectrometry (LC-MS) characterization of proteins. Its ion-pairing and spray destabilizing effects, although sometimes detrimental to mass spectrometric sensitivity, can be mitigated by alternative MS-compatible mobile phases, highlighting its complex role in enhancing analytical outcomes (Bobály, Beck, Fekete, Guillarme, & Fekete, 2015).

Material Science and Sensitization

In material science, trifluoroacetic acid has been used to synthesize meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins. These compounds exhibit unique optical, electrochemical, and photophysical properties, underscoring the importance of trifluoroacetic acid in the development of novel materials with potential applications in sensing, electronics, and photonics (Kang, Hayashi, Umeyama, Matano, Tkachenko, Lemmetyinen, & Imahori, 2008).

Enhancement of Sensitivity in Bioanalysis

Moreover, trifluoroacetic acid has been evaluated for its role in improving the sensitivity of hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. By adding acetic or propionic acid to mobile phases containing trifluoroacetic acid, a significant enhancement in signal intensity for basic compounds was achieved, demonstrating its potential to improve analytical methodologies in bioanalysis (Shou & Naidong, 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

Trifluoroacetic acid (tfa) has been reported to interact with ketoenamine-substituted triphenylamines .

Mode of Action

The interaction of TFA with its targets results in a significant shift in absorption from the blue (420–450 nm) to the near-infrared (NIR) (1020–1080 nm) spectral region . This shift is highly specific to TFA and is attributed to the formation of a radical cation through a series of proton and electron transfer events .

Biochemical Pathways

The formation of a radical cation suggests that redox reactions and electron transfer pathways could be involved .

Pharmacokinetics

Tfa is known to be a hydrophilic, non-degradable substance that has been found in various environmental media, including rain, soils, human serum, plants, plant-based foods, and drinking water . This suggests that TFA has high environmental mobility, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The formation of a radical cation during its interaction with ketoenamine-substituted triphenylamines suggests that it could induce oxidative stress and related cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3R)-3-Amino-3-phenylpropanenitrile, trifluoroacetic acid. For instance, TFA’s high environmental mobility suggests that its distribution and concentration in various environmental media could influence its bioavailability and action . Furthermore, the specific absorption shift induced by TFA suggests that light exposure could also influence its action .

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-phenylpropanenitrile;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.C2HF3O2/c10-7-6-9(11)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6,11H2;(H,6,7)/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMJUYVCSUVRBM-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC#N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2987365.png)

![8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2987371.png)

![2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2987374.png)

![Ethyl 4-(2-benzyl-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2987378.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide](/img/structure/B2987381.png)

![2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2987386.png)